4(3H)-Quinazolinone, 3-(4-methoxyphenyl)-2-phenyl-
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Overview
Description
3-(4-Methoxyphenyl)-2-phenylquinazolin-4(3H)-one is a quinazolinone derivative, a class of compounds known for their diverse biological activities. This compound features a quinazolinone core substituted with a 4-methoxyphenyl group and a phenyl group, making it a molecule of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-2-phenylquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzophenone with 4-methoxybenzoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the quinazolinone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-2-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: The phenyl and methoxyphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or chloromethane.
Major Products Formed
Oxidation: Formation of 3-(4-hydroxyphenyl)-2-phenylquinazolin-4(3H)-one.
Reduction: Formation of 3-(4-methoxyphenyl)-2-phenyl-1,2-dihydroquinazolin-4(3H)-one.
Substitution: Formation of various substituted quinazolinone derivatives depending on the substituents introduced.
Scientific Research Applications
3-(4-Methoxyphenyl)-2-phenylquinazolin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-2-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)-2-propenal: Another compound with a methoxyphenyl group, but with different chemical properties and applications.
3-(4-Methoxyphenyl)oxiran-2-ylmethanol: A compound with a similar methoxyphenyl group but different core structure.
Uniqueness
3-(4-Methoxyphenyl)-2-phenylquinazolin-4(3H)-one is unique due to its quinazolinone core, which imparts specific biological activities not found in other similar compounds. Its combination of a methoxyphenyl group and a phenyl group also contributes to its distinct chemical and biological properties.
Properties
CAS No. |
37856-17-0 |
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Molecular Formula |
C21H16N2O2 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C21H16N2O2/c1-25-17-13-11-16(12-14-17)23-20(15-7-3-2-4-8-15)22-19-10-6-5-9-18(19)21(23)24/h2-14H,1H3 |
InChI Key |
QCGYQXYRANAOSN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
solubility |
3.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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